4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
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Overview
Description
4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a compound that belongs to the class of oxoindoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzamide moiety attached to a 2-oxoindoline core, which is further substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:
Formation of the 2-oxoindoline core: This can be achieved through the cyclization of an appropriate precursor, such as an N-alkylated aniline derivative, under acidic or basic conditions.
Introduction of the benzamide moiety: The benzamide group can be introduced via an amide coupling reaction using a suitable benzoyl chloride derivative and the 2-oxoindoline intermediate.
Methylation: The final step involves the methylation of the indoline nitrogen using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indoline derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced indoline derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in cell biology and biochemistry.
Industry: It can be used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . The compound may also interact with other proteins involved in apoptotic pathways, such as Bcl-2 and p53, further enhancing its anticancer effects.
Comparison with Similar Compounds
4-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can be compared with other oxoindoline derivatives, such as:
N-(2-oxoindolin-3-ylidene)acetohydrazides: These compounds also exhibit anticancer properties and have been studied for their ability to induce apoptosis in cancer cells.
1-benzyl-1H-1,2,3-triazole derivatives: These compounds have shown potential as acetylcholine esterase inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
Properties
IUPAC Name |
4-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-3-5-12(6-4-11)17(21)18-14-7-8-15-13(9-14)10-16(20)19(15)2/h3-9H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICDQIUFUMKQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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